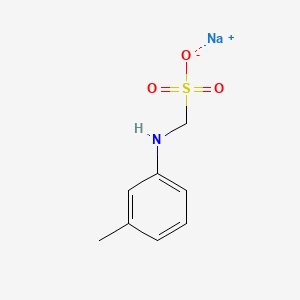
Sodium m-toluidinomethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium m-toluidinomethanesulphonate is a chemical compound with the molecular formula C8H10NNaO3S and a molar mass of 223.22467 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sulfonate group attached to a m-toluidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium m-toluidinomethanesulphonate typically involves the reaction of m-toluidine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium m-toluidinomethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfinates or sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium m-toluidinomethanesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium m-toluidinomethanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it useful in antibacterial and antifungal applications .
Comparison with Similar Compounds
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium methanesulfonate
Comparison: Sodium m-toluidinomethanesulphonate is unique due to the presence of the m-toluidine moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
6274-20-0 |
|---|---|
Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;(3-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-7-3-2-4-8(5-7)9-6-13(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
CHDJDQQBCGWRTR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



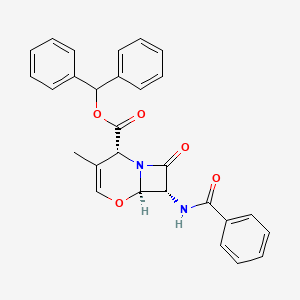
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)


![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
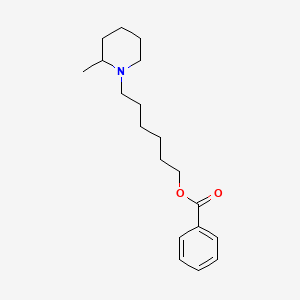
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
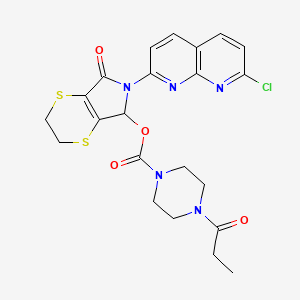
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
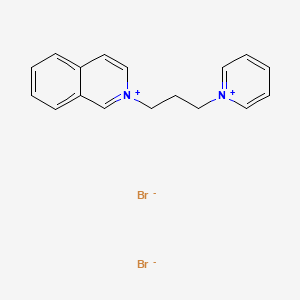
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
